Cas no 62004-76-6 (Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester)

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester is a synthetic amino acid derivative characterized by its ethyl ester and benzyl-substituted methylamine functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile building block for peptidomimetics and bioactive molecules. Its ester group enhances solubility in organic solvents, facilitating reactions under mild conditions, while the N-benzyl substitution offers steric and electronic modulation for tailored reactivity. The product is valued for its stability under standard storage conditions and compatibility with a range of coupling reagents. It serves as an intermediate in the development of specialized peptides and small-molecule therapeutics, demonstrating broad utility in medicinal chemistry.
Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester structure
62004-76-6 structure
Product name:Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester
CAS No:62004-76-6
MF:C12H17NO2
Molecular Weight:207.268883466721
CID:460877
PubChem ID:11031023

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester
    • Ethyl N-benzyl-N-methylglycinate
    • 62004-76-6
    • QXCRMVOWILEYQF-UHFFFAOYSA-N
    • SCHEMBL8337648
    • N-benzyl-N-methylglycine ethyl ester
    • AKOS009059195
    • ETHYL 2-[BENZYL(METHYL)AMINO]ACETATE
    • G18614
    • インチ: InChI=1S/C12H17NO2/c1-3-15-12(14)10-13(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
    • InChIKey: QXCRMVOWILEYQF-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CN(C)CC1=CC=CC=C1

計算された属性

  • 精确分子量: 207.125928785g/mol
  • 同位素质量: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • XLogP3: 2

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR029I36-250mg
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
250mg
$112.00 2025-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDA258-10g
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
10g
¥9504.0 2024-04-18
Ambeed
A1930451-1g
Ethyl N-benzyl-N-methylglycinate
62004-76-6 98%
1g
$229.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDA258-5g
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
5g
¥5280.0 2024-04-18
Aaron
AR029I36-1g
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
1g
$229.00 2025-02-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDA258-500mg
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
500mg
¥924.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDA258-1g
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
1g
¥1320.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBDA258-250mg
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
250mg
¥647.0 2024-04-18
Aaron
AR029I36-500mg
ethyl 2-[benzyl(methyl)amino]acetate
62004-76-6 97%
500mg
$160.00 2025-02-17

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester 関連文献

Glycine, N-methyl-N-(phenylmethyl)-, ethyl esterに関する追加情報

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester (CAS No. 62004-76-6): A Comprehensive Overview

The compound Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester (CAS No. 62004-76-6) is a significant molecule in the field of organic chemistry and pharmacology. This compound is a derivative of glycine, a simple amino acid that plays a crucial role in various biological processes. The N-methyl-N-(phenylmethyl) substitution introduces unique chemical properties, making this compound highly versatile in both research and industrial applications. Recent advancements in synthetic chemistry have further enhanced its potential for use in drug development and material science.

Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester is characterized by its molecular formula C11H15NO2 and a molecular weight of 195.23 g/mol. Its structure consists of a glycine backbone with an ethyl ester group and a phenylmethyl substituent on the nitrogen atom. This configuration imparts the molecule with amphiprotic properties, allowing it to interact with both hydrophilic and hydrophobic environments. Such versatility makes it an ideal candidate for exploring its role in biochemical systems and as a precursor for more complex molecules.

Recent studies have highlighted the potential of Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester in drug delivery systems. Researchers have demonstrated that this compound can serve as a building block for designing bioactive molecules with improved pharmacokinetic profiles. For instance, its ability to form stable complexes with certain drugs has been exploited to enhance drug solubility and bioavailability. These findings underscore its importance in the development of novel therapeutic agents.

In the realm of material science, Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester has shown promise as a precursor for synthesizing advanced materials such as polymers and nanoparticles. Its unique chemical structure allows for controlled polymerization reactions, leading to materials with tailored mechanical and thermal properties. This application aligns with the growing demand for sustainable and high-performance materials across industries.

The synthesis of Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of enzymatic catalysts has significantly reduced reaction times while improving yield rates.

From a biological standpoint, Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester exhibits interesting interactions with cellular membranes. Studies have shown that it can modulate membrane fluidity and permeability due to its amphiprotic nature. These properties make it a valuable tool for studying membrane dynamics and developing new strategies for drug delivery across cellular barriers.

Moreover, the compound's role in chiral recognition has been explored in recent research. Its ability to induce enantioselectivity in certain chemical reactions has opened new avenues for asymmetric synthesis—a critical area in modern organic chemistry.

In conclusion, Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester (CAS No. 62004-76-6) stands out as a multifaceted molecule with applications spanning from drug development to material science. Its unique chemical properties and recent advancements in its synthesis and application make it an essential compound for both academic research and industrial innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:62004-76-6)Glycine, N-methyl-N-(phenylmethyl)-, ethyl ester
A963965
Purity:99%
はかる:1g
Price ($):206.0